

# Application Notes and Protocols for PAd-DalPhos Nickel Catalysis

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## Compound of Interest

Compound Name:	PAd-DalPhos
CAS No.:	1902911-38-9
Cat. No.:	B6306810

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These application notes provide a comprehensive overview of the substrate scope and detailed protocols for cross-coupling reactions utilizing the **PAd-DalPhos** ancillary ligand in nickel catalysis. This system, employing an air-stable nickel(II) precatalyst such as (**PAd-DalPhos**)Ni(o-tolyl)Cl, has proven to be a robust and versatile tool for the formation of carbon-nitrogen (C-N), carbon-oxygen (C-O), and carbon-carbon (C-C) bonds, offering a cost-effective and highly efficient alternative to traditional palladium-based methodologies.

## Introduction to PAd-DalPhos Nickel Catalysis

The **PAd-DalPhos** ligand, a member of the DalPhos (Dalhousie Phosphine) family of ligands, in combination with nickel, has emerged as a powerful catalytic system for a wide array of cross-coupling reactions.<sup>[1][2][3]</sup> This system is particularly effective in coupling challenging substrates, including inexpensive and readily available (hetero)aryl chlorides and phenol derivatives, which are often less reactive in palladium-catalyzed reactions.<sup>[1][2][3]</sup> The use of air-stable Ni(II) precatalysts simplifies reaction setup and enhances reproducibility, making this

methodology highly attractive for both academic research and industrial applications in drug development and fine chemical synthesis.[2]

A key feature of the **PAd-DalPhos** nickel system is its broad substrate scope, enabling the coupling of a diverse range of electrophiles and nucleophiles under relatively mild conditions.[1][2] This includes the monoarylation of ammonia and primary amines, the coupling of bulky primary amines, and the arylation of various heteroatom nucleophiles.[2][4]

## Substrate Scope

The **PAd-DalPhos** nickel catalytic system demonstrates exceptional versatility in cross-coupling reactions. Below is a summary of its demonstrated substrate scope, with quantitative data presented in the subsequent tables.

## Electrophiles

A wide variety of (hetero)aryl electrophiles are suitable coupling partners, including:

- Aryl Chlorides: Both electron-rich and electron-deficient aryl chlorides are well-tolerated.
- Aryl Bromides and Iodides: These more reactive halides are also excellent substrates.
- Aryl Triflates, Tosylates, and Mesylates: Phenol-derived electrophiles are effectively coupled, providing a valuable alternative to aryl halides.[1][2]
- Aryl Carbamates and Sulfamates: These have also been successfully employed as electrophilic partners.

## Nucleophiles

The system is compatible with a broad range of nucleophiles, facilitating the formation of diverse chemical bonds:

- C-N Bond Formation:
  - Ammonia
  - Primary and secondary alkylamines (linear, branched, and bulky)[4]

- Primary five- or six-membered ring heteroarylamines<sup>[5][6]</sup>
- Amides
- Sulfonamides
- C-O Bond Formation:
  - Primary and secondary aliphatic alcohols
  - Phenols
- C-C Bond Formation:
  - Organoboron reagents (in Suzuki-Miyaura type couplings)

## Data Presentation: Substrate Scope Tables

The following tables summarize the performance of the **PAd-DalPhos** nickel catalytic system across a range of cross-coupling reactions.

Table 1: Ni-Catalyzed C-N Cross-Coupling of (Hetero)aryl Chlorides with Primary Heteroarylamines

Entry	Aryl Chloride	Heteroarylamine	Product	Yield (%)
1	4-Chlorobenzonitrile	2-Aminopyridine	4-(Pyridin-2-ylamino)benzonitrile	95
2	4-Chloroanisole	2-Aminopyrimidine	N-(4-Methoxyphenyl)pyrimidin-2-amine	88
3	1-Chloro-4-(trifluoromethyl)benzene	3-Aminoquinoline	N-(4-(Trifluoromethyl)phenyl)quinolin-3-amine	92
4	2-Chlorotoluene	2-Aminothiazole	N-(o-Tolyl)thiazol-2-amine	85
5	3-Chloropyridine	1H-Indazol-5-amine	N-(Pyridin-3-yl)-1H-indazol-5-amine	78

Reaction Conditions: (PAd2-DalPhos)Ni(o-tolyl)Cl (catalyst), NaOtBu (base), in a suitable solvent at elevated temperature. Yields are for isolated products.

Table 2: Ni-Catalyzed C-N Cross-Coupling of (Hetero)aryl Electrophiles with Bulky Primary Alkylamines

Entry	Aryl Electrophile	Amine	Product	Yield (%)
1	4-Chlorotoluene	1-Adamantylamine	N-(p-Tolyl)adamantan-1-amine	96
2	4-Bromobenzotrifluoride	tert-Butylamine	N-(tert-Butyl)-4-(trifluoromethyl)aniline	94
3	4-Chlorobenzonitrile	1-Adamantylamine	4-(Adamantan-1-ylamino)benzonitrile	98
4	2-Chloropyridine	tert-Butylamine	N-(tert-Butyl)pyridin-2-amine	89
5	Phenyl tosylate	1-Adamantylamine	N-Phenyladamantan-1-amine	75

Reaction Conditions: (Ph**PAd-DalPhos**)Ni(o-tolyl)Cl (catalyst), NaOtBu (base), in a suitable solvent at room temperature or elevated temperature. Yields are for isolated products.[4]

Table 3: Ni-Catalyzed C-O Cross-Coupling of (Hetero)aryl Chlorides with Alcohols

Entry	Aryl Chloride	Alcohol	Product	Yield (%)
1	4-Chloroanisole	1-Butanol	1-(Butoxy)-4-methoxybenzene	85
2	4-Chlorobenzotrifluoride	Isopropanol	1-(Isopropoxy)-4-(trifluoromethyl)benzene	82
3	2-Chlorotoluene	Cyclohexanol	1-(Cyclohexyloxy)-2-methylbenzene	78
4	1-Chloro-4-nitrobenzene	1-Butanol	1-Butoxy-4-nitrobenzene	91
5	3-Chloropyridine	Ethanol	3-Ethoxypyridine	75

Reaction Conditions: (Cy**PAd-DalPhos**)Ni(o-tolyl)Cl (catalyst), NaOtBu or Cs<sub>2</sub>CO<sub>3</sub> (base), in a suitable solvent at 110 °C. Yields are for isolated products.

## Experimental Protocols

The following are general procedures for conducting nickel-catalyzed cross-coupling reactions using **PAd-DalPhos** ligands. Note: These are generalized protocols and may require optimization for specific substrates. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or in a glovebox.

## General Procedure for C-N Cross-Coupling of (Hetero)aryl Chlorides with Amines

Materials:

- (PAd-DalPhos)Ni(o-tolyl)Cl precatalyst (e.g., (PAd<sub>2</sub>-DalPhos)Ni(o-tolyl)Cl or (PhPAd-DalPhos)Ni(o-tolyl)Cl)
- (Hetero)aryl chloride
- Amine

- Sodium tert-butoxide (NaOtBu)
- Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or t-amyl alcohol)
- Reaction vessel (e.g., Schlenk tube or vial with a screw cap and septum)
- Magnetic stir bar

#### Procedure:

- To a reaction vessel inside a glovebox, add the (**PAd-DalPhos**)Ni(o-tolyl)Cl precatalyst (1-5 mol%), the (hetero)aryl chloride (1.0 equiv), the amine (1.2-1.5 equiv), and sodium tert-butoxide (1.5-2.0 equiv).
- Add a magnetic stir bar and the anhydrous, degassed solvent (to achieve a concentration of ~0.1-0.5 M in the aryl halide).
- Seal the reaction vessel and remove it from the glovebox.
- Place the reaction vessel in a preheated oil bath or heating block at the desired temperature (room temperature to 110 °C).
- Stir the reaction mixture for the specified time (typically 12-24 hours), monitoring the reaction progress by TLC, GC, or LC-MS.
- Upon completion, cool the reaction mixture to room temperature.
- Quench the reaction by adding a saturated aqueous solution of ammonium chloride or water.
- Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
- Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford the desired N-arylated product.

## General Procedure for C-O Cross-Coupling of (Hetero)aryl Chlorides with Alcohols

### Materials:

- (Cy**PAd-DalPhos**)Ni(o-tolyl)Cl precatalyst
- (Hetero)aryl chloride
- Alcohol
- Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs<sub>2</sub>CO<sub>3</sub>)
- Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)
- Reaction vessel
- Magnetic stir bar

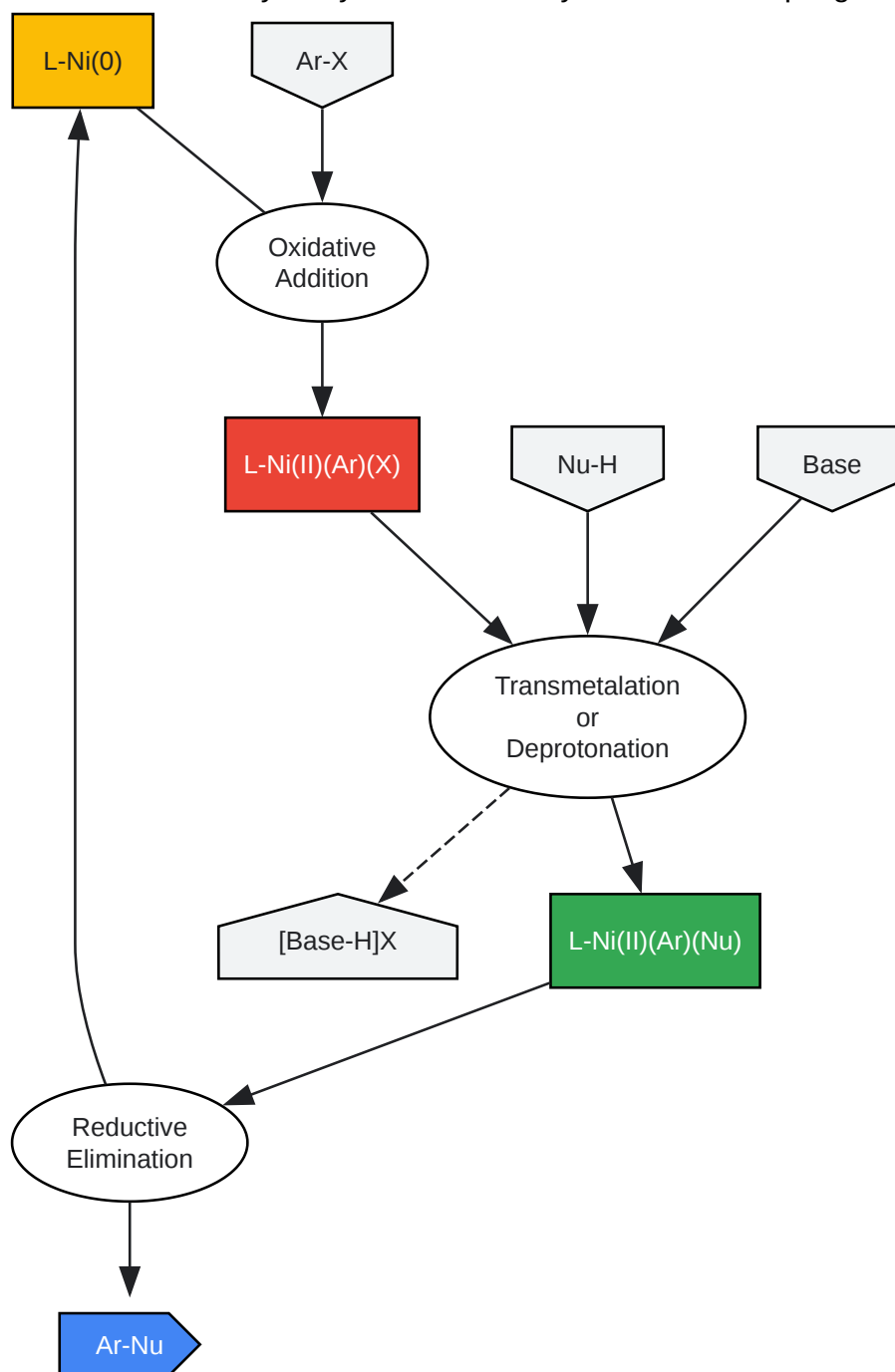
### Procedure:

- In a glovebox, charge a reaction vessel with the (Cy**PAd-DalPhos**)Ni(o-tolyl)Cl precatalyst (2-5 mol%), the (hetero)aryl chloride (1.0 equiv), the alcohol (1.5-2.0 equiv), and the base (NaOtBu or Cs<sub>2</sub>CO<sub>3</sub>, 2.0 equiv).
- Add a magnetic stir bar and the anhydrous, degassed solvent.
- Seal the vessel and heat the reaction mixture with stirring at 110 °C for 12-24 hours.
- After cooling to room temperature, quench the reaction with water.
- Extract the aqueous layer with an organic solvent.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
- Purify the residue by flash column chromatography to yield the desired aryl ether.

# Visualizations

## Catalytic Cycle

General Catalytic Cycle for Ni-Catalyzed Cross-Coupling

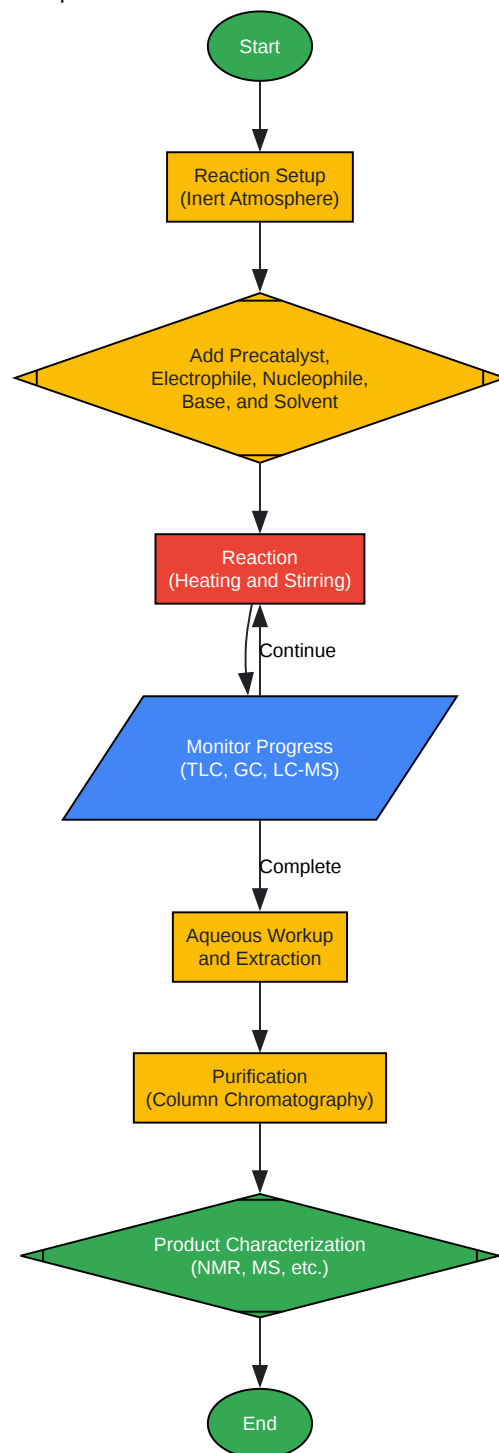


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Caption: Proposed catalytic cycle for **PAd-DalPhos** nickel-catalyzed cross-coupling reactions.

## Experimental Workflow

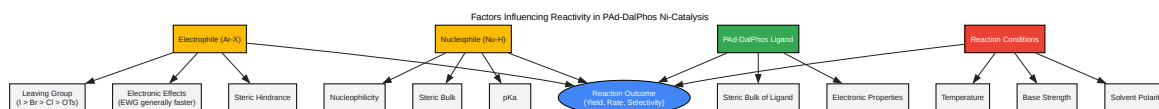
## General Experimental Workflow for PAd-DalPhos Ni-Catalysis



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Caption: A typical experimental workflow for **PAd-DalPhos** nickel-catalyzed cross-coupling.

# Logical Relationship of Substrate Features to Reactivity



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Caption: Key factors influencing the outcome of **PAd-DalPhos** nickel-catalyzed reactions.

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